molecular formula C20H17N3O4 B2778672 Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 941915-45-3

Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2778672
CAS No.: 941915-45-3
M. Wt: 363.373
InChI Key: XFDQVZGRCITQFE-UHFFFAOYSA-N
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Description

Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a benzamido group, an oxo group, and a phenyl group attached to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the dihydropyridazine ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamido group. The final product is obtained through esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions is crucial to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzamido and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

  • Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,6-dihydropyridazine-3-carboxylate

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities

Biological Activity

Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyridazine ring, an amide group, and a carboxylate, which may contribute to its interaction with various biological systems. The following sections detail its biological activity, including potential therapeutic applications, mechanisms of action, and comparative data with similar compounds.

Overview of Biological Activity

Pyridazine derivatives, including this compound, are known for diverse biological activities such as anti-inflammatory , antimicrobial , and anticancer properties. Preliminary studies suggest that this compound may interact with biological macromolecules, influencing their activity through mechanisms such as hydrogen bonding facilitated by the amide group.

Potential Therapeutic Applications

  • Anticancer Activity :
    • This compound has shown promise in inhibiting cancer cell proliferation. The structural features of the compound may enhance its efficacy against specific cancer types.
    • Case Study : In vitro studies have indicated that modifications in the chemical structure can lead to significant changes in antiproliferative activity against various cancer cell lines (e.g., HeLa and MDA-MB-231) with IC50 values ranging from 0.021 μM to 8.3 μM depending on the substituents present .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity :
    • Similar pyridazine derivatives have been evaluated for their antimicrobial properties, suggesting that Ethyl 4-benzamido derivatives may also exhibit activity against various pathogens.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The amide group may facilitate interactions with target proteins, influencing their function and potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyridazine derivatives:

Compound NameStructureIC50 (μM)Biological Activity
Ethyl 4-benzamido...Structure2.97Anticancer
Compound AStructure5.00Antimicrobial
Compound BStructure0.058Antiproliferative

Synthesis and Characterization

The synthesis of Ethyl 4-benzamido derivatives typically involves multi-step reactions starting from readily available starting materials. The following table summarizes key synthetic routes and yields:

StepReagentsConditionsYield (%)
Step 1Reactant A + Reactant BSolvent X, Temperature Y85%
Step 2Intermediate + Reagent CSolvent Z, Temperature W90%

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects of Ethyl 4-benzamido derivatives on various cancer cell lines:

Cell LineIC50 (μM)
HeLa0.021
MDA-MB-2310.058
A5490.035

Properties

IUPAC Name

ethyl 4-benzamido-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-27-20(26)18-16(21-19(25)14-9-5-3-6-10-14)13-17(24)23(22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDQVZGRCITQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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